2,6-二氟吡啶-4-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

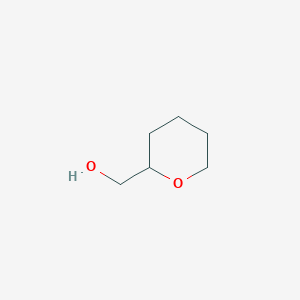

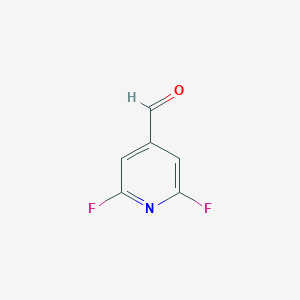

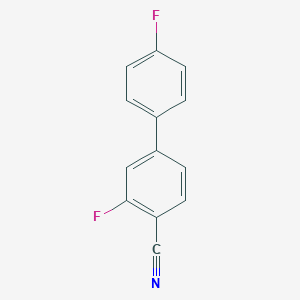

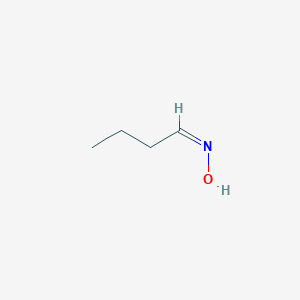

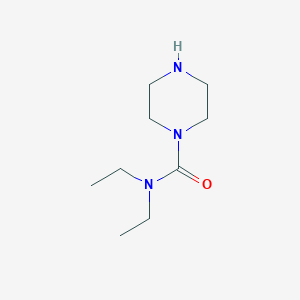

2,6-Difluoropyridine-4-carboxaldehyde is a chemical compound that has been the subject of various research studies due to its potential as an intermediate in organic synthesis. The compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the pyridine ring, and a formyl group at the 4 position.

Synthesis Analysis

The synthesis of 2,6-difluoropyridine derivatives has been explored through the use of organometallic intermediates. One study refutes a previous literature claim, demonstrating that 2,6-difluoropyridine-3-carboxaldehyde can be synthesized by treating 2,6-difluoropyridine with lithium diisopropylamide followed by N,N-dimethylformamide. This method allows for regioselective displacement of fluorine atoms by nucleophiles, showcasing the versatility of organometallic methods in the synthesis of various 2,6-difluoropyridine derivatives .

Molecular Structure Analysis

While the provided papers do not directly analyze the molecular structure of 2,6-difluoropyridine-4-carboxaldehyde, they do discuss the structural characterization of related compounds. For instance, the crystal and molecular structure of certain Schiff base compounds derived from similar pyridinecarboxaldehydes have been characterized using X-ray crystallography, demonstrating the presence of intramolecular hydrogen bonds that stabilize the molecular structure .

Chemical Reactions Analysis

The reactivity of 2,6-difluoropyridine derivatives has been studied, particularly focusing on the regioselective nucleophilic substitution reactions. It has been found that the introduction of a trialkylsilyl group at specific positions on the pyridine ring can lead to selective displacement of halogen atoms at the 2- or 6-positions, providing a solution to a long-standing problem in achieving regiocontrol in halopyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-difluoropyridine-4-carboxaldehyde are not directly discussed in the provided papers. However, the synthesis and characterization of related compounds, such as 6-alkyl-2-pyridinecarboxaldehydes, have been reported. These compounds were synthesized through a multi-step process involving oxidation, esterification, reduction, and further oxidation. Their structures were characterized using various spectroscopic methods, including UV-Vis, 1H NMR, FT-IR, and MS, which are essential techniques for determining the physical and chemical properties of organic compounds .

科学研究应用

复合物合成和性质

2,6-二氟吡啶-4-甲醛已被研究用于化合物如2,6-双(苯并咪唑-2-基)-吡啶和2,6-双(苯硫唑-2-基)-吡啶的化学中,突出了它在制备具有显著光谱、磁性和生物活性的有机化合物中的实用性。这些化合物的合成程序和性质展示了该化合物在开发具有潜在电化学和生物应用的材料中的多功能性(Boča, Jameson, & Linert, 2011)。

环境降解和分析

在环境研究中,与2,6-二氟吡啶-4-甲醛相关的化合物是研究的一部分,重点关注多氟烷基化学品的微生物降解。这些研究旨在了解这些化合物的环境命运和影响,包括它们转化为全氟烷基羧酸和磺酸的过程,突出了监测和管理它们的环境影响的必要性(Liu & Avendaño, 2013)。

气体分离技术

对2,6-二氟吡啶-4-甲醛衍生物的研究延伸到气体分离技术。例如,从相关化合物合成的聚酰亚胺膜的扩散性和表征研究为这些材料在气体分离过程中的效率提供了见解,增进了对通过致密膜结构的气体传输机制的理解(Wang, Cao, & Chung, 2002)。

安全和危害

2,6-Difluoropyridine-4-carboxaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and can cause specific target organ toxicity (single exposure), particularly to the respiratory system .

未来方向

Fluoropyridines, including 2,6-Difluoropyridine-4-carboxaldehyde, have potential applications in various fields due to their unique properties . They are of interest in the development of new agricultural products, pharmaceuticals, and agrochemicals . The introduction of fluorine atoms into lead structures is a generally useful chemical modification that has led to the commercialization of a large number of compounds possessing fluorine-containing substituents on aryl rings .

属性

IUPAC Name |

2,6-difluoropyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBKISUCDUBQIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1F)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617052 |

Source

|

| Record name | 2,6-Difluoropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoropyridine-4-carboxaldehyde | |

CAS RN |

1227588-39-7 |

Source

|

| Record name | 2,6-Difluoropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenzo[bc,kl]coronene](/img/structure/B90366.png)